molecular formula C28H20O2 B3056199 2,3,5,6-Tetraphenyl-1,4-dioxine CAS No. 6963-24-2

2,3,5,6-Tetraphenyl-1,4-dioxine

Cat. No.: B3056199
CAS No.: 6963-24-2
M. Wt: 388.5 g/mol
InChI Key: KPABPYSZTYNHLF-UHFFFAOYSA-N
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Description

2,3,5,6-Tetraphenyl-1,4-dioxine is a derivative of 1,4-dioxine, characterized by the presence of four phenyl groups attached to the dioxine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetraphenyl-1,4-dioxine typically involves the use of benzoin as a starting material. The process begins with the addition of p-toluenesulfonic acid in a catalytic amount, followed by purification methods to obtain the compound as a precipitate with an 8% yield . Another method involves using methyl benzoate as a starting material, followed by the addition of boron sulfide and subsequent crystallization .

Industrial Production Methods: Industrial production of this compound is not widely documented, but the synthetic routes mentioned above can be scaled up for larger production. The key steps involve careful control of reaction conditions and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetraphenyl-1,4-dioxine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phenyl groups and the dioxine ring structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Electrophilic aromatic substitution reactions can occur with reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2,3,5,6-Tetraphenyl-1,4-dioxine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,5,6-Tetraphenyl-1,4-dioxine exerts its effects involves interactions with molecular targets and pathways influenced by its phenyl groups and dioxine ring. These interactions can affect the compound’s reactivity, stability, and potential biological activity. Detailed studies on its mechanism of action are still ongoing, with a focus on understanding its molecular interactions and pathways .

Comparison with Similar Compounds

Uniqueness: 2,3,5,6-Tetraphenyl-1,4-dioxine stands out due to its unique combination of phenyl groups and dioxine ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,3,5,6-tetraphenyl-1,4-dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20O2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-28(24-19-11-4-12-20-24)27(29-25)23-17-9-3-10-18-23/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPABPYSZTYNHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287988
Record name 2,3,5,6-tetraphenyl-1,4-dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6963-24-2
Record name NSC53738
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53738
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5,6-tetraphenyl-1,4-dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-TETRAPHENYL-1,4-DIOXIN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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